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Compound of Interest

Compound Name: Methyl 5-bromo-3-methylpicolinate

Cat. No.: B1486729 Get Quote

Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with

enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor.

Within this pursuit, certain chemical motifs emerge as "privileged scaffolds" – frameworks that

can be readily modified to interact with a variety of biological targets. Methyl 5-bromo-3-
methylpicolinate, a substituted pyridine derivative, has solidified its position as one such

versatile building block. Its strategic arrangement of a bromine atom, a methyl group, and a

methyl ester on the pyridine core provides a rich platform for synthetic diversification, enabling

medicinal chemists to forge complex molecules aimed at critical therapeutic targets.[1] This

guide serves to provide researchers, scientists, and drug development professionals with a

comprehensive overview of the applications of Methyl 5-bromo-3-methylpicolinate, complete

with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use

in the laboratory.
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Property Value Source

CAS Number 213771-32-5 PubChem[2]

Molecular Formula C₈H₈BrNO₂ PubChem[2]

Molecular Weight 230.06 g/mol PubChem[2]

Appearance Off-white to light yellow solid Sigma-Aldrich

Purity Typically ≥97% Sigma-Aldrich

Storage Room Temperature Sigma-Aldrich

Safety and Handling: Methyl 5-bromo-3-methylpicolinate is classified as an irritant. It is

crucial to handle this compound in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

According to the Globally Harmonized System (GHS), it is associated with the following hazard

statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Application Note I: A Cornerstone in the Synthesis
of PRC2 Inhibitors for Oncology
A significant application of Methyl 5-bromo-3-methylpicolinate is in the development of

inhibitors targeting the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone

methyltransferase that plays a critical role in epigenetic regulation and is frequently

dysregulated in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular

lymphoma (FL).[3] Inhibitors of the EED subunit of PRC2 have emerged as a promising

therapeutic strategy.

Methyl 5-bromo-3-methylpicolinate serves as a key starting material in the synthesis of

potent triazolopyrimidine-based PRC2 inhibitors.[3] The bromine atom at the 5-position is
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strategically utilized for palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura coupling, to introduce further complexity and build out the pharmacophore required for

potent inhibition.

Workflow for PRC2 Inhibitor Synthesis
The general workflow illustrates how Methyl 5-bromo-3-methylpicolinate is elaborated into a

complex inhibitor. The bromine provides a reactive handle for introducing a boronic ester, which

is then coupled with another heterocyclic fragment to construct the core of the final drug

candidate.

Methyl 5-bromo-3-methylpicolinate Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylpicolinate

 Pd-catalyzed
 Borylation Coupled Triazolopyrimidine Intermediate

 Suzuki-Miyaura
 Coupling PRC2/EED Inhibitor

 Further
 Synthetic Steps 

Click to download full resolution via product page

Caption: Synthetic workflow for PRC2 inhibitors.

Protocol 1: Palladium-Catalyzed Borylation of Methyl 5-
bromo-3-methylpicolinate
This protocol describes the conversion of the aryl bromide to a boronic ester, a crucial step for

subsequent Suzuki coupling, as adapted from patent literature.[4]

Materials:

Methyl 5-bromo-3-methylpicolinate

Bis(pinacolato)diboron

Potassium acetate (KOAc)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

1,4-Dioxane (anhydrous)

Nitrogen or Argon gas supply
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Procedure:

To a dry Schlenk flask, add Methyl 5-bromo-3-methylpicolinate (1.0 eq),

bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.5 eq).

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three

times.

Add anhydrous 1,4-dioxane via syringe.

Stir the reaction mixture under the inert atmosphere at 100 °C for 4-6 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield Methyl 5-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylpicolinate.

Application Note II: Scaffolding for Kinase Inhibitors
The picolinate framework is a well-established privileged structure in the design of kinase

inhibitors.[5] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-

binding site makes it an attractive starting point for inhibitor design. Methyl 5-bromo-3-
methylpicolinate provides a platform for developing inhibitors against various kinases,

including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical

mediator of tumor angiogenesis.[5][6]
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While direct synthesis of a marketed drug from this specific starting material is not prominently

featured in the literature, its utility is demonstrated in the synthesis of phthalazine-based kinase

inhibitors and analogous picolinamide-based compounds.[5][7] The synthetic strategy often

involves functionalization of the methyl group or displacement of the bromide via cross-

coupling reactions.

Protocol 2: Radical Bromination of the 3-Methyl Group
This protocol, adapted from patent literature for the synthesis of kinase inhibitor intermediates,

demonstrates the functionalization of the methyl group, opening up new avenues for molecular

elaboration.[7]

Materials:

Methyl 5-bromo-3-methylpicolinate

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO)

Carbon tetrachloride (CCl₄)

Inert gas supply (Nitrogen or Argon)

Procedure:

To a round-bottom flask equipped with a reflux condenser, add Methyl 5-bromo-3-
methylpicolinate (1.0 eq) and carbon tetrachloride.

Add N-Bromosuccinimide (1.5-3.0 eq) and a catalytic amount of benzoyl peroxide (0.1 eq).

Place the reaction under an inert atmosphere.

Heat the reaction mixture to reflux (approx. 77 °C) for 6-18 hours.

Monitor the reaction by TLC or LC-MS for the formation of the bromomethyl product.

Once complete, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite® to remove succinimide and wash with CCl₄.

Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-bromo-3-

(bromomethyl)picolinate, which can be used in subsequent nucleophilic substitution

reactions.

Application Note III: Versatility in Cross-Coupling
Reactions
The true power of Methyl 5-bromo-3-methylpicolinate in medicinal chemistry lies in its utility

as a substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions

are fundamental to modern drug discovery, allowing for the modular construction of complex

molecules. The bromine atom at the 5-position is well-suited for both Suzuki-Miyaura (C-C

bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

Logical Flow of Cross-Coupling Strategies
The diagram below illustrates the divergent synthetic possibilities from the common

intermediate, showcasing its role in generating chemical diversity.

Methyl 5-bromo-3-methylpicolinate

Suzuki-Miyaura Coupling
(with R-B(OH)₂)

Buchwald-Hartwig Amination
(with R₂NH)

5-Aryl/Heteroaryl Picolinate Derivatives 5-Amino Picolinate Derivatives

Click to download full resolution via product page

Caption: Divergent cross-coupling strategies.
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Protocol 3: General Procedure for Suzuki-Miyaura
Coupling
This generalized protocol is based on established methods for coupling aryl bromides and can

be optimized for specific substrates.

Materials:

Methyl 5-bromo-3-methylpicolinate (1.0 eq)

Aryl or Heteroaryl boronic acid/ester (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

Solvent system (e.g., Dioxane/Water or Toluene/Water)

Inert gas supply

Procedure:

In a Schlenk flask, combine Methyl 5-bromo-3-methylpicolinate, the boronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with inert gas three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 90-100 °C under the inert atmosphere for 12-16 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford the desired coupled product.

Conclusion and Future Outlook
Methyl 5-bromo-3-methylpicolinate is a high-value building block in medicinal chemistry,

offering multiple reactive sites for strategic molecular elaboration. Its demonstrated use in the

synthesis of epigenetic modulators and its potential in the vast field of kinase inhibitors

underscore its importance. The protocols provided herein serve as a practical guide for

researchers looking to leverage this versatile scaffold in their own drug discovery programs. As

the demand for novel, highly specific therapeutics continues to grow, the strategic application of

such privileged intermediates will undoubtedly play a central role in the development of the

next generation of medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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